molecular formula C12H13BrO B8231922 4-Bromo-2-ethynyl-1-isobutoxybenzene

4-Bromo-2-ethynyl-1-isobutoxybenzene

Cat. No.: B8231922
M. Wt: 253.13 g/mol
InChI Key: FGBAVQYDOMYEGF-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynyl-1-isobutoxybenzene is an organic compound that belongs to the class of haloalkynes. It is characterized by the presence of a bromine atom, an ethynyl group, and an isobutoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethynyl-1-isobutoxybenzene typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a bromo-substituted benzene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethynyl-1-isobutoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an ethynyl compound.

    Nucleophilic Substitution: Sodium hydride (NaH) or other strong bases.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzene derivatives.

    Coupling Products: Formation of bromo tolane derivatives or other coupled products.

Scientific Research Applications

4-Bromo-2-ethynyl-1-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Research into its potential as a precursor for drug development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethynyl-1-isobutoxybenzene involves its reactivity due to the presence of the bromine atom and the ethynyl group. The bromine atom can participate in electrophilic aromatic substitution, while the ethynyl group can undergo coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethynylbenzene: Similar structure but lacks the isobutoxy group.

    4-Bromo-2-iodobenzoic acid: Contains both bromine and iodine atoms but has different functional groups.

    4-Ethynylanisole: Contains an ethynyl group but lacks the bromine atom.

Uniqueness

4-Bromo-2-ethynyl-1-isobutoxybenzene is unique due to the combination of the bromine atom, ethynyl group, and isobutoxy group on the benzene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-2-ethynyl-1-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBAVQYDOMYEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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